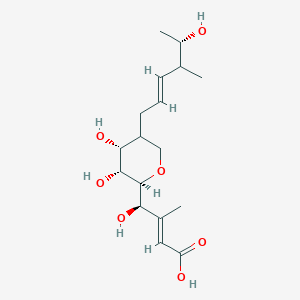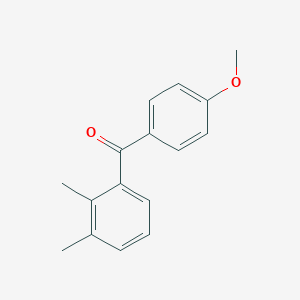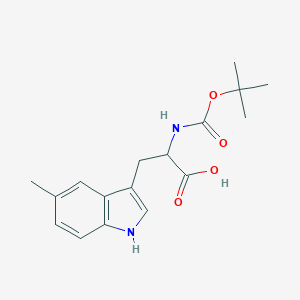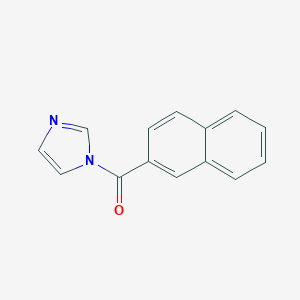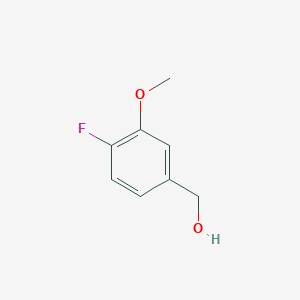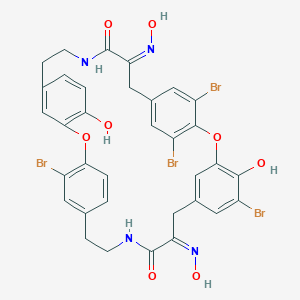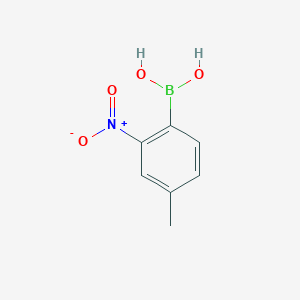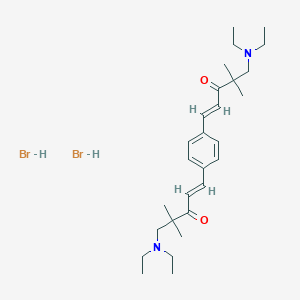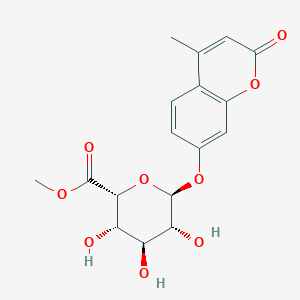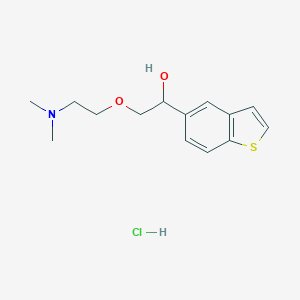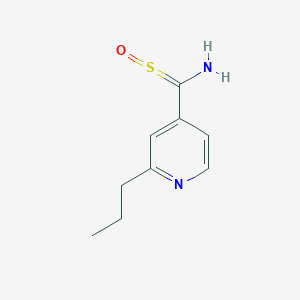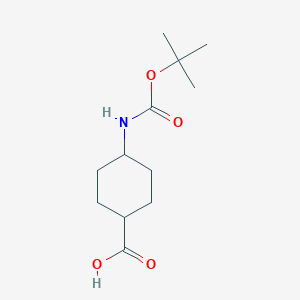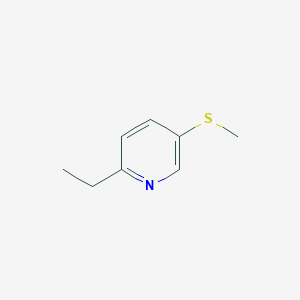
2-Ethyl-5-(methylthio)pyridine
Übersicht
Beschreibung
2-Ethyl-5-(methylthio)pyridine is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridines are of interest because they are efficiently prepared from simple reagents and are convenient precursors to nicotinic acid, a form of vitamin B3 .
Synthesis Analysis
The synthesis of 2-Ethyl-5-(methylthio)pyridine and its derivatives often involves the condensation of aldehydes in the presence of ammonia . A novel synthesis route to produce 2-methyl-5-ethylpyridine (MEP) from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . The reaction was studied in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution .Molecular Structure Analysis
The molecular formula of 2-Ethyl-5-(methylthio)pyridine is C8H11N . The molecular weight is 121.1796 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The reactions for the synthesis of 2-Ethyl-5-(methylthio)pyridine proceeded with a high degree of selectivity, producing α-methylated pyridines . The reactions were carried out using a simplified bench-top continuous flow setup .Physical And Chemical Properties Analysis
2-Ethyl-5-(methylthio)pyridine is insoluble in water . It is more dense than water and hence sinks in water . It is a combustible liquid .Safety And Hazards
2-Ethyl-5-(methylthio)pyridine is considered hazardous . It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-ethyl-5-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOVSAVQGMENDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60598791 | |
| Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-(methylthio)pyridine | |
CAS RN |
149281-49-2 | |
| Record name | 2-Ethyl-5-(methylsulfanyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60598791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


